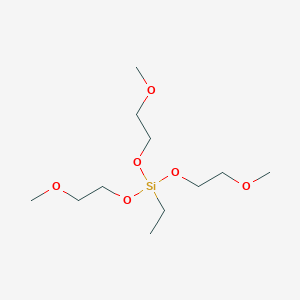
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, also known as EMTA, is a siloxane compound that has been studied for its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is not fully understood, but it is believed to be related to its ability to form stable and biocompatible coatings on surfaces. This coating can help to prevent the degradation of materials and improve their biocompatibility.
Effets Biochimiques Et Physiologiques
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been shown to have low toxicity and is generally considered to be biocompatible. It has been studied for its potential use in drug delivery systems, where it can help to improve the stability and efficacy of drugs. 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has also been studied for its potential use in surface coatings, where it can help to prevent the degradation of materials and improve their biocompatibility.
Avantages Et Limitations Des Expériences En Laboratoire
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has several advantages for use in lab experiments, including its low toxicity, biocompatibility, and ability to form stable coatings on surfaces. However, there are also some limitations to its use, including the complexity of its synthesis method and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, including its use in drug delivery systems, surface coatings, and biomedical engineering. Further studies are needed to fully understand its mechanism of action and potential applications in these fields. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
Méthodes De Synthèse
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane can be synthesized through a multistep process involving the reaction of 1,6-dibromohexane with potassium ethoxide, followed by the reaction of the resulting product with 2-methoxyethanol and potassium carbonate. The final step involves the reaction of the intermediate product with tetraethyl orthosilicate and hydrochloric acid to yield 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
Applications De Recherche Scientifique
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been studied for its potential applications in various scientific research fields, including drug delivery systems, surface coatings, and biomedical engineering. Its unique chemical structure and properties make it a promising candidate for these applications.
Propriétés
Numéro CAS |
18044-51-4 |
|---|---|
Nom du produit |
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane |
Formule moléculaire |
C11H26O6Si |
Poids moléculaire |
282.41 g/mol |
Nom IUPAC |
ethyl-tris(2-methoxyethoxy)silane |
InChI |
InChI=1S/C11H26O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5-11H2,1-4H3 |
Clé InChI |
FORHPIYYTQZPDW-UHFFFAOYSA-N |
SMILES |
CC[Si](OCCOC)(OCCOC)OCCOC |
SMILES canonique |
CC[Si](OCCOC)(OCCOC)OCCOC |
Autres numéros CAS |
18044-51-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



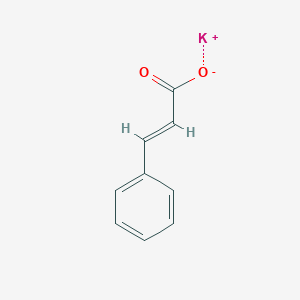
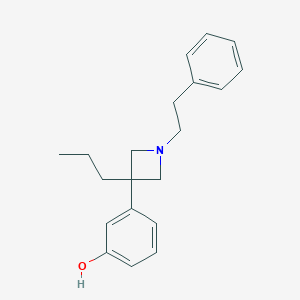
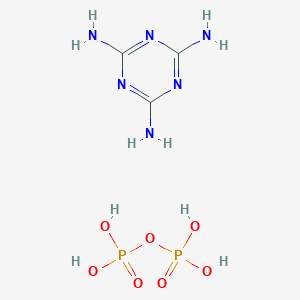

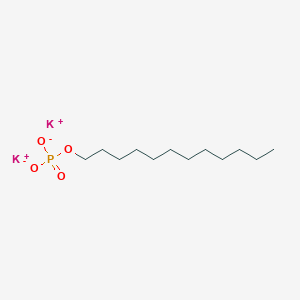
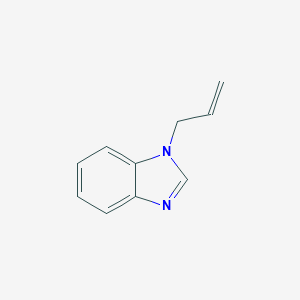
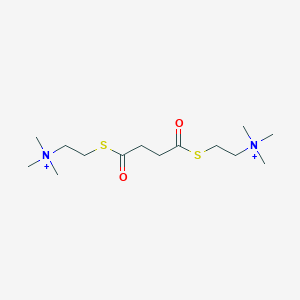

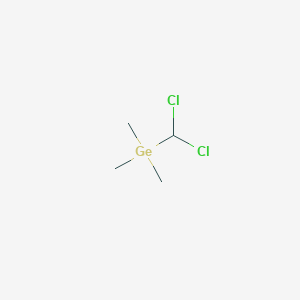
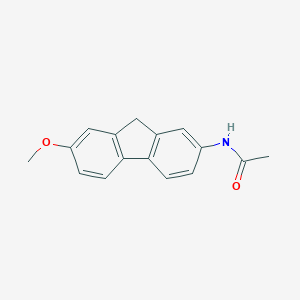
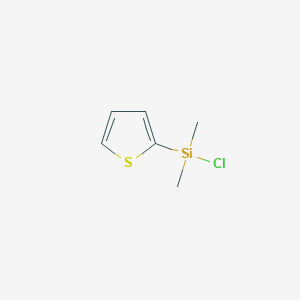
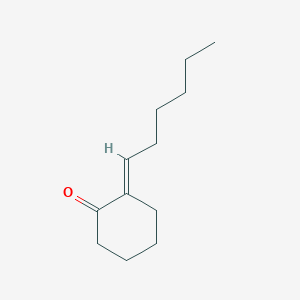
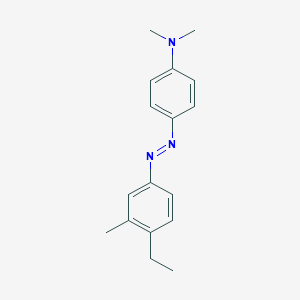
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)